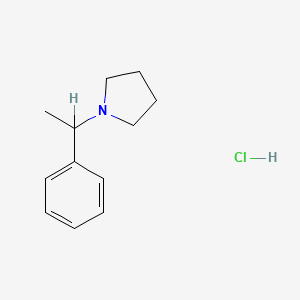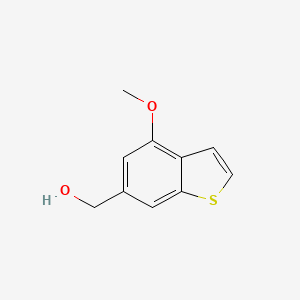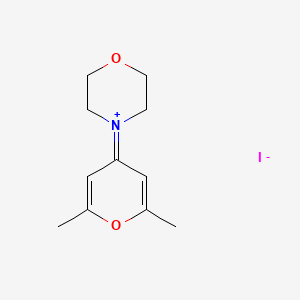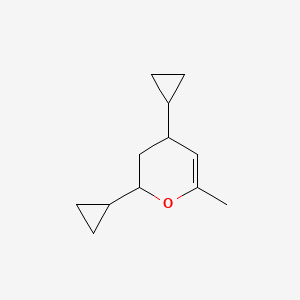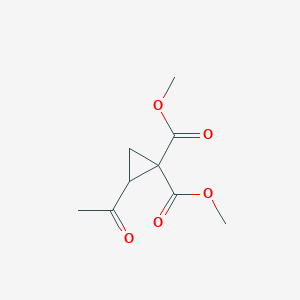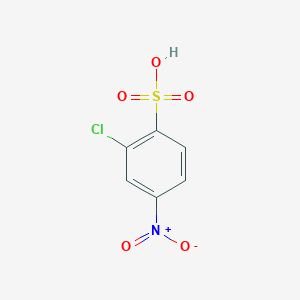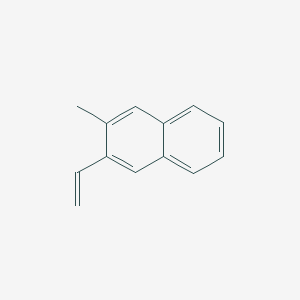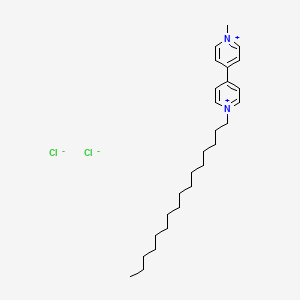
1-Hexadecyl-1'-methyl-4,4'-bipyridin-1-ium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride is a compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The compound’s structure consists of a bipyridinium core with a hexadecyl and a methyl group attached, making it a unique and versatile molecule.
Méthodes De Préparation
The synthesis of 1-Hexadecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride typically involves the Zincke reaction. This reaction is a cyclocondensation process between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction conditions often include heating the solvent to reflux and stirring for several days to achieve high yields . Industrial production methods may involve scaling up this reaction to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
1-Hexadecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reductions, which are accompanied by changes in UV-vis absorption spectra.
Common reagents used in these reactions include electron-rich aromatic diamines and 1-chloro-2,4-dinitrobenzene . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hexadecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Hexadecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride involves its electrochemical properties. The compound can undergo reversible redox reactions, which are crucial for its applications in electrochromic devices and molecular electronics . The molecular targets and pathways involved include the bipyridinium core, which can be finely tuned by varying the substituents to achieve desired electronic properties .
Comparaison Avec Des Composés Similaires
1-Hexadecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride can be compared with other bipyridinium derivatives, such as:
Methyl viologen: Known for its use as a herbicide, methyl viologen has similar redox properties but differs in its toxicity and applications.
Phenyl viologen: This compound has extended conjugation lengths due to the addition of aromatic residues, making it useful in different supramolecular complexes.
The uniqueness of 1-Hexadecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride lies in its specific substituents, which provide distinct electrochemical properties and applications .
Propriétés
Numéro CAS |
75805-30-0 |
|---|---|
Formule moléculaire |
C27H44Cl2N2 |
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
1-hexadecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C27H44N2.2ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-29-24-19-27(20-25-29)26-17-22-28(2)23-18-26;;/h17-20,22-25H,3-16,21H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
QPYBNMBBAUMRFQ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14435221.png)
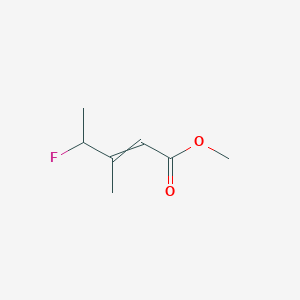
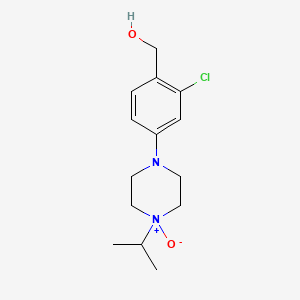
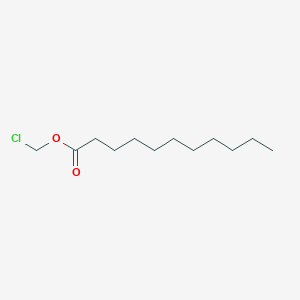
![2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide](/img/structure/B14435258.png)

